molecular formula C7H5ClIN3 B1452817 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263282-98-9

5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1452817
CAS No.: 1263282-98-9
M. Wt: 293.49 g/mol
InChI Key: FKQSQSUSGOYQFO-UHFFFAOYSA-N
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Description

“5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound that belongs to the class of pyrazolo [1,5-a]pyrimidines . It is a five-membered ring system with a molecular formula of C7H6ClIN3 . This compound has been identified as a strategic compound for optical applications due to several key characteristics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of 3 (5)-aminopyrazoles with bielectrophilic reagents . The overall yield for the synthesis of this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was found to be in the range of 40–53% .


Molecular Structure Analysis

The molecular structure of “this compound” is influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be significant .


Chemical Reactions Analysis

The compound “this compound” falls within the broader category of pyrazolo[1,5-a]pyrimidines, which have been studied for their regio-orientation and regioselectivity. The research highlights the controversy in literature regarding the regio-orientation of substituents on the pyrimidine ring.


Physical and Chemical Properties Analysis

The compound “this compound” is a colorless solid with a melting point of 303 °C and a boiling point of 438 °C. It is insoluble in water but soluble in organic solvents. Its molecular weight is 259.05 g/mol .

Scientific Research Applications

Regio-Orientation and Regioselectivity in Pyrazolo[1,5-a]pyrimidines

The compound 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine falls within the broader category of pyrazolo[1,5-a]pyrimidines, which have been studied for their regio-orientation and regioselectivity. These studies focus on the reactions of 3(5)-aminopyrazoles with bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines formation. The research highlights the controversy in literature regarding the regio-orientation of substituents on the pyrimidine ring, influenced by the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This review is considered the first collective report confined to the regio-orientation of pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).

Synthetic Pathways and Medicinal Applications

Pyrazolo[1,5-a]pyrimidine derivatives are known for their broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. The structural-activity relationship (SAR) studies of these compounds have attracted significant attention, leading to the development of various disease-targeting lead compounds. The review outlines synthetic strategies employed for these derivatives and reveals their significant biological properties alongside SAR studies. This comprehensive analysis underscores the potential of further exploiting this scaffold in developing drug candidates (Cherukupalli et al., 2017).

Optical Sensors and Pyrimidine Derivatives

Pyrimidine derivatives have found applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. A review covering pyrimidine-based optical sensors from 2005 to 2020 highlights the versatility and biological significance of these compounds in developing optical sensors. This work points to the potential of pyrimidine derivatives in advancing sensor technology while also showcasing their medicinal applications (Jindal & Kaur, 2021).

Anti-inflammatory Activities and SAR

Research on pyrimidine derivatives has shown a range of pharmacological effects, including anti-inflammatory activities. The review discusses the synthesis, anti-inflammatory effects, and structure-activity relationships of these compounds, providing insights into their potential as anti-inflammatory agents. This summary of recent developments in pyrimidine research suggests directions for future investigations to develop new pyrimidines with enhanced anti-inflammatory activities (Rashid et al., 2021).

Mechanism of Action

While specific information on the mechanism of action of “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” is not available, pyrazolo[1,5-a]pyrimidine derivatives are known for their broad range of medicinal properties, such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics .

Safety and Hazards

The compound “5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine” has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have been a major focus of research related to materials science and biological interactions over the past decades . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents . These compounds have potential for further exploration .

Properties

IUPAC Name

5-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQSQSUSGOYQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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